REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:14]C.Cl>B(Br)(Br)Br.ClCCl>[OH:14][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:10]([F:11])([F:12])[F:13])[C:2]=1[OH:1])[CH:6]=[O:7]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1C(F)(F)F)OC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=O)C=C(C1O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |